molecular formula C12H10O4S2 B14562040 5-[(Benzenesulfonyl)methyl]thiophene-3-carboxylic acid CAS No. 61855-02-5

5-[(Benzenesulfonyl)methyl]thiophene-3-carboxylic acid

Cat. No.: B14562040
CAS No.: 61855-02-5
M. Wt: 282.3 g/mol
InChI Key: BOPMQJDLGXDGHA-UHFFFAOYSA-N
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Description

5-[(Benzenesulfonyl)methyl]thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-[(Benzenesulfonyl)methyl]thiophene-3-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. The use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provides a variety of substituted thiophenes in good yields .

Chemical Reactions Analysis

Types of Reactions

5-[(Benzenesulfonyl)methyl]thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can occur at the α-position of the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 5-[(Benzenesulfonyl)methyl]thiophene-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, thiophene derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-[(Benzenesulfonyl)methyl]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzenesulfonyl group enhances its potential as a pharmacologically active compound, making it a valuable target for drug development .

Properties

CAS No.

61855-02-5

Molecular Formula

C12H10O4S2

Molecular Weight

282.3 g/mol

IUPAC Name

5-(benzenesulfonylmethyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C12H10O4S2/c13-12(14)9-6-10(17-7-9)8-18(15,16)11-4-2-1-3-5-11/h1-7H,8H2,(H,13,14)

InChI Key

BOPMQJDLGXDGHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CS2)C(=O)O

Origin of Product

United States

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